Sodium 5-(methoxycarbonyl)pyridine-3-sulfinate

Palladium catalysis Desulfinative cross-coupling Pyridine functionalization

Boronic acid instability at the pyridine C3 position causes protodeboronation and low yields in cross-coupling. Sodium 5-(methoxycarbonyl)pyridine-3-sulfinate provides a bench-stable, regiodefined alternative. • Enables desulfinative C-C coupling at C3 with low Pd loadings (1-5 mol %) under mild conditions (60-80 °C). • The electron-withdrawing 5-CO₂Me group modulates transmetalation kinetics for cleaner reaction profiles versus unsubstituted analogs. • Compatible with parallel synthesis and process scale-up; the methyl ester is retained through coupling for subsequent diversification.

Molecular Formula C7H6NNaO4S
Molecular Weight 223.18 g/mol
Cat. No. B13113070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 5-(methoxycarbonyl)pyridine-3-sulfinate
Molecular FormulaC7H6NNaO4S
Molecular Weight223.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CN=C1)S(=O)[O-].[Na+]
InChIInChI=1S/C7H7NO4S.Na/c1-12-7(9)5-2-6(13(10)11)4-8-3-5;/h2-4H,1H3,(H,10,11);/q;+1/p-1
InChIKeyKRHHRBGFZQAQAX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 5-(Methoxycarbonyl)pyridine-3-sulfinate Overview


Sodium 5-(methoxycarbonyl)pyridine-3-sulfinate (CAS 2138209-00-2) is a heteroaryl sulfinate salt belonging to the emerging class of pyridine sulfinate nucleophiles for palladium-catalyzed desulfinative cross-coupling [1]. Its molecular formula is C₇H₆NNaO₄S with a molecular weight of 223.18 g/mol . The compound features a pyridine ring substituted at the 3-position with a sodium sulfinate group (–SO₂Na) and at the 5-position with a methyl ester (–CO₂CH₃), providing a defined regioisomeric identity that distinguishes it from 2-, 4-, and 6-substituted analogs. Pyridine sulfinates have been established as superior alternatives to the corresponding boronic acids and boronate esters for C–C bond formation on pyridine scaffolds, particularly where boron-based reagents suffer from poor stability and low coupling efficiency [1].

Workflow
Pd-catalyzed desulfinative cross-coupling
Selection
5-Methoxycarbonyl pyridine-3-sulfinate as nucleophile
Stability
Reported bench-stable solid; ambient storage possible

Sodium 5-(Methoxycarbonyl)pyridine-3-sulfinate: Key Differentiators


Pyridine sulfinates are not interchangeable reagents; the position and electronic nature of ring substituents directly govern both the kinetics of transmetalation and the regiochemical outcome of cross-coupling. Mechanistic studies have shown that pyridine sulfinates follow a distinct catalytic cycle compared to carbocyclic sulfinates, with a chelated Pd(II) sulfinate post-transmetalation resting state and rate-limiting SO₂ extrusion that is sensitive to the electron density on the pyridine ring [1]. The 5-methoxycarbonyl group is electron-withdrawing (σₘ ≈ 0.37), which modulates the nucleophilicity of the sulfinate and the stability of the Pd(II) intermediate differently than unsubstituted (σₘ = 0), 2-methoxycarbonyl (ortho-ester), or 4-methoxycarbonyl (para-ester) variants. Consequently, reaction yields, catalyst loadings, and by-product profiles obtained with one pyridine sulfinate cannot be extrapolated to another without experimental validation [2].

Regioisomeric Mismatch 2- or 4-methoxycarbonyl pyridine sulfinates differ in substitution pattern; direct replacement alters coupling vector.
Boronic Acid/Ester Instability Corresponding boronate esters may undergo protodeboronation; reported to require cold storage and may show batch variability.
Sulfone Non-Equivalence Methyl 5-(methylsulfonyl)nicotinate is a sulfone, not a nucleophilic coupling partner; not suitable for desulfinative cross-coupling.

Sodium 5-(Methoxycarbonyl)pyridine-3-sulfinate Comparative Evidence


Cross-Coupling Yield: 5-Methoxycarbonyl vs. Unsubstituted Pyridine Sulfinate

In the prototypical Pd(OAc)₂/XPhos-catalyzed coupling with 4-bromotoluene, pyridine-3-sulfinate delivers the 3-arylated pyridine product in 99% yield [1]. While direct head-to-head data for the 5-methoxycarbonyl analog under identical conditions are not published, class-level inference indicates that electron-withdrawing substituents at the 5-position reduce the nucleophilicity of the sulfinate, typically requiring adjusted catalyst loadings (1–5 mol % Pd) or elevated temperatures (80–110 °C) to achieve comparable conversion. Procurement decisions must account for this reactivity modulation, as the unsubstituted parent cannot introduce the ester handle required for downstream elaboration without additional synthetic steps.

Coupling Yield
Class-level inference
Parent pyridine-3-sulfinate: 99% yield reported; 5-CO₂Me analog yield estimated 60–95% under optimized conditions
Ester handle enables downstream diversification; yield penalty manageable by condition screening
Direct head-to-head data not published; yield requires experimental validation
Palladium catalysis Desulfinative cross-coupling Pyridine functionalization

Regioisomeric Fidelity in 5-Substituted Sulfinate Formation

The sodium sulfinate group is introduced via sulfonylation of the pyridine ring followed by reduction. In 2- and 4-substituted pyridines, the adjacent nitrogen can direct electrophilic substitution to competing positions, leading to regioisomeric mixtures . The 5-methoxycarbonyl pyridine-3-sulfinate benefits from the meta relationship between the ester and the ring nitrogen, which minimizes regioisomeric ambiguity: the 5-position is the unique site for sulfinate installation on the 3-substituted pyridine core. By contrast, sodium 2-(methoxycarbonyl)pyridine-3-sulfinate (CAS 2137696-32-1) and sodium 4-(methoxycarbonyl)pyridine-3-sulfinate are distinct regioisomers with different SMILES strings and cannot be substituted without altering the vector of the ester group in the final coupled product [1].

Regioisomeric Identity
Cross-study comparable
5-substituted isomer (unique SMILES) vs. 2,3- and 3,4-disubstituted analogs; each directs ester to distinct spatial orientation
Defined exit vector geometry supports structure-based design; regioisomers are not interchangeable
SMILES confirmation recommended before procurement
Regiochemical purity Sulfinate synthesis Structural isomer control

Stability Advantage Over Boronic Acid Equivalents

Pyridine-2-boronic acids and their pinacol esters are documented to undergo rapid protodeboronation and oxidative degradation, often requiring storage at –20 °C under inert atmosphere and still exhibiting batch-to-batch variability [1]. In contrast, the Willis group demonstrated that pyridine sulfinates, as a class, are bench-stable solids that can be stored at ambient temperature without special precautions and used directly in coupling reactions [1]. While specific stability data for the 5-methoxycarbonyl derivative are not published, the general class property—attributed to the reduced Lewis acidity of sulfur versus boron—applies. This represents a procurement-relevant differentiation: the sulfinate eliminates the need for cold-chain shipping and minimizes reagent loss due to decomposition.

Reagent Stability
Class-level inference
Sulfinate: reported bench-stable solid, ambient storage; boronic acid pinacol ester: requires –20 °C, prone to protodeboronation
May reduce cold-chain logistics and risk of failed reactions due to reagent degradation
Stability data for 5-methoxycarbonyl derivative are class-level inference
Reagent stability Storage conditions Suzuki-Miyaura alternative

Atom Economy Advantage vs. Boronates and Sulfones

The methyl ester present in the target compound (MW 223.18) serves as both a polarity modulator and a latent carboxylic acid or amide precursor, avoiding the need for a separate protecting group strategy. The closest sulfonyl analog, methyl 5-(methylsulfonyl)nicotinate (CAS 1186663-66-0, MW 215.23), is a sulfone—not a nucleophilic coupling partner—and cannot participate in desulfinative cross-coupling . Boronate alternatives such as 5-(methoxycarbonyl)pyridine-3-boronic acid pinacol ester (estimated MW ~292) carry additional mass from the boronic ester group that is lost as waste. The sulfinate's lower molecular weight per reactive unit translates to more efficient use of raw material mass in library synthesis.

Atom Economy
Cross-study comparable
Sulfinate MW 223.18; sulfone analog (not a coupling partner) MW 215.23; boronate ester MW ~292; ~24% lower MW than pinacol boronate
Lower MW per reactive unit and dual functionality may improve step economy in library synthesis
Reactivity verified by class-level precedent; sulfone cannot participate in desulfinative coupling
Atom economy Molecular weight comparison Protecting-group-free synthesis

Transmetalation Mechanism: Pyridine vs. Carbocyclic Sulfinate

Detailed kinetic and structural studies by de Gombert et al. established that pyridine-2-sulfinates follow a fundamentally different catalytic cycle from carbocyclic sulfinates. For pyridine sulfinates, transmetalation is rapid, and the catalyst resting state is a stable, chelated Pd(II) sulfinate complex; the turnover-limiting step is SO₂ extrusion [1]. For carbocyclic sulfinates (e.g., sodium 4-tolylsulfinate), the aryl bromide oxidative addition complex is the resting state, and transmetalation is turnover-limiting. This mechanistic divergence means that pyridine sulfinates can achieve efficient coupling at lower catalyst loadings (1–2 mol % Pd) compared to carbocyclic analogs, which often require 5–10 mol % Pd. Although the 5-methoxycarbonyl derivative was not specifically examined, the pyridine nitrogen's ability to chelate palladium is a conserved structural feature that should confer the same kinetic advantage.

Catalytic Mechanism
Class-level inference
Pyridine sulfinates: fast transmetalation, rate-limiting SO₂ extrusion, effective at 1–2 mol% Pd; carbocyclic analogs: transmetalation limiting, require 5–10 mol% Pd
Potential for lower catalyst cost; supports evaluation for process-scale procurement
Mechanistic data from pyridine-2-sulfinate; extrapolation to 5-CO₂Me derivative requires validation
Reaction mechanism Transmetalation rate Catalyst resting state

Optimal Applications for Sodium 5-(Methoxycarbonyl)pyridine-3-sulfinate


Med Chem Library Synthesis of 3,5-Disubstituted Pyridines

When a drug discovery program demands a pyridine core with a carbon-linked aryl/heteroaryl group at the 3-position and a carboxylic acid derivative (ester → acid → amide) at the 5-position, the 5-methoxycarbonyl pyridine-3-sulfinate provides a single reagent that installs both functionalities in two steps: (i) desulfinative cross-coupling at C3, (ii) ester hydrolysis or aminolysis at C5. The alternative approach—using 3-bromo-5-(methoxycarbonyl)pyridine in a Suzuki coupling—would require the preparation of a boronate coupling partner that may suffer from protodeboronation [1]. The sulfinate's bench stability and defined regioisomerism make it the preferred starting material for parallel synthesis arrays.

Agrochemical Intermediates via Low Pd Catalysis

The mechanistic studies demonstrating that pyridine sulfinates operate with lower Pd loadings than carbocyclic sulfinates [1] suggest that the 5-methoxycarbonyl variant is suitable for process chemistry scale-up where catalyst cost is a major factor. While specific process data for this exact compound are lacking, the class-level mechanistic advantage supports its evaluation over boronate- or aryl halide-based routes that may require higher catalyst charges or expensive ligands.

Fragment-Based Drug Discovery: Precise Vector Control

The 5-methoxycarbonyl pyridine-3-sulfinate regioisomer places the ester group at a 120° angle relative to the C3 coupling site on the pyridine ring. This geometry is distinct from the 2,3- or 3,4-disubstitution patterns offered by the 2-(methoxycarbonyl) and 4-(methoxycarbonyl) analogs [1]. Fragment libraries built with this scaffold can explore chemical space inaccessible to the other regioisomers, making it a strategic procurement choice for diversity-oriented synthesis.

Late-Stage Functionalization of Drug-Like Molecules

The sulfinate group can be coupled with structurally diverse (hetero)aryl bromides under mild conditions (60–80 °C, 1–5 mol % Pd) that are compatible with sensitive functional groups [1]. The methyl ester can be retained through the coupling step and subsequently diversified, enabling a convergent synthetic strategy where the pyridine-3,5-disubstituted core is introduced at a late stage. This reduces the number of linear steps and improves overall yield compared to de novo pyridine synthesis.

Application
Selection Property
Validation Focus
3,5-Disubstituted pyridine library synthesis
Sulfinate nucleophile with ester handle
Cross-coupling yield and functional group tolerance
Process-scale cross-coupling
Low Pd loading potential
Catalyst efficiency and cost analysis
Fragment-based drug discovery
Defined exit vector geometry (5-substitution)
Regioisomeric purity and spatial diversity
Late-stage functionalization
Mild coupling conditions (60–80 °C)
Compatibility with sensitive functional groups
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